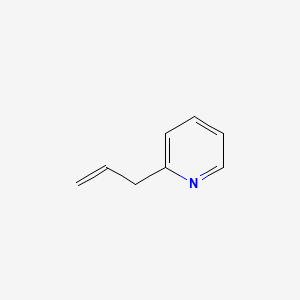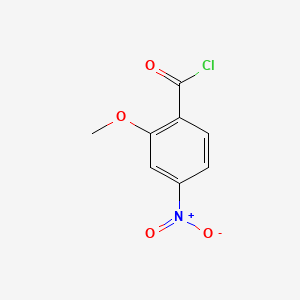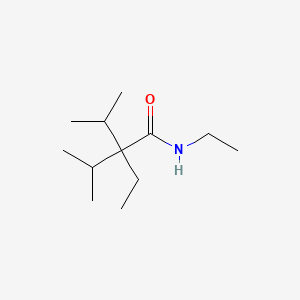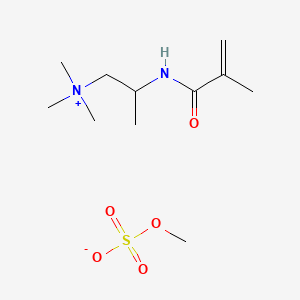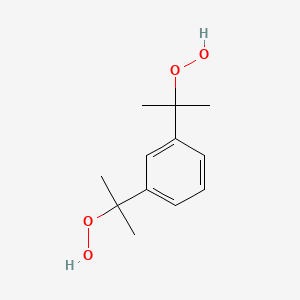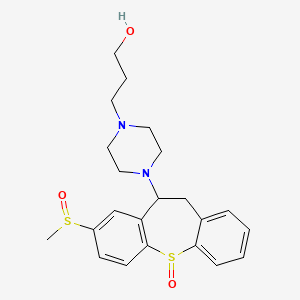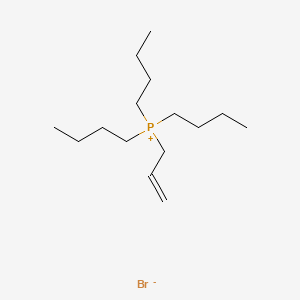![molecular formula C10H16Si B1609130 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 54767-28-1](/img/structure/B1609130.png)
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene
説明
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene is a chemical compound that has been the subject of various studies . It is a double annelation product .
Synthesis Analysis
The synthesis of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene involves the in situ reaction of dialkoxydichlorosilanes, such as dimethoxy-, diethoxy-, dipropoxy-, dibutoxy-, and diisobutoxydichlorosilane, with isoprene and magnesium in tetrahydrofuran (THF) . This reaction yields 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene from diethoxy-, dipropoxy-, and dibutoxydichlorosilane in 87.0, 65.2, and 66.5% yields respectively .Molecular Structure Analysis
The molecular formula of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene is C10H16Si . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
The reaction of dimethoxy- and diethoxydichlorosilane with butadiene and magnesium in THF gives 5-silaspiro[4.4]nona-2,7-diene in 20.7 and 35.4% yields respectively . Several silaspirononane derivatives were synthesized from 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene include a density of 0.939g/mL at 25°C (lit.), a boiling point of 140°C at 105mm Hg (lit.), a flashing point of 163°F, a vapor pressure of 0.587mmHg at 25°C, and a refractive index of n20/D 1.51 (lit.) .科学的研究の応用
Polymerization and Structural Properties
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene has been a subject of interest in polymer science. Park et al. (1991) synthesized symmetrical and unsymmetrical variants of this compound, exploring its ring-opening reactions catalyzed by alkyllithium reagents. This process leads to the formation of dimers, oligomers, and polymers with unique structures. Notably, the thermal degradation of these materials results in high char yields, indicating potential applications in materials science where thermal stability is crucial (Park et al., 1991).
Electronic Structure Analysis
The electronic structure of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene has been investigated through UV photoelectron spectroscopy (UPS) by Novák and Kovač (2003). Their study, supported by DFT and ROVGF calculations, highlighted an unusual π-orbital degeneracy in this molecule, which possesses C2-symmetry. This research sheds light on the molecular properties that could be relevant in various applications, including optoelectronics and materials chemistry (Novák & Kovač, 2003).
Synthesis and Dimerization
Another study by Park et al. (1990) focused on the synthesis and dimerization of unsymmetrical variants of this compound. The research not only produced high yields of specific dimers but also enabled the structural determination of these products through X-ray crystallography. This work is significant for understanding the molecular architecture and potential applications in synthetic chemistry (Park et al., 1990).
Photochemical Studies
Khabashesku et al. (1994) conducted an intriguing study on matrix isolation and photochemical interconversion of silacyclopentadienes derived from 5-silaspiro[4.4]nona-2,7-diene. They observed photoreversible interconversions among various molecular structures upon irradiation, suggesting applications in photochemistry and molecular switch designs (Khabashesku et al., 1994).
Synthetic Applications
Terunuma et al. (1977) investigated the in-situ reaction of dialkoxydichlorosilanes with isoprene, leading to the synthesis of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene. This study is pivotal for understanding the synthetic routes and potential modifications of this compound, which can be applicable in various fields of organosilicon chemistry (Terunuma et al., 1977)
Safety and Hazards
特性
IUPAC Name |
3,8-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-3-5-11(7-9)6-4-10(2)8-11/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZDZCYAPUYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC[Si]2(C1)CC=C(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411208 | |
| Record name | 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
CAS RN |
54767-28-1 | |
| Record name | 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





